2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chicoric acid can be synthesized via a silane-promoted palladium-mediated chemoselective hydrogenolysis of its perbenzylated derivative. This derivative is generated from a carbodiimide-mediated coupling reaction between caffeic acid dibenzyl ether and dibenzyl L-tartrate . The reaction conditions typically involve the use of palladium catalysts and silane reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of chicoric acid involves the extraction from plant sources such as Echinacea purpurea. The extraction process includes solvent extraction, purification through column chromatography, and crystallization to obtain high-purity chicoric acid .
Chemical Reactions Analysis
Types of Reactions
Chicoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Esters and amides
Scientific Research Applications
Chicoric acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of polyphenols.
Biology: Studied for its role in modulating immune responses and as an antioxidant.
Medicine: Investigated for its potential antiviral properties, particularly against HIV-1 integrase.
Industry: Used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
Chicoric acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Inhibits HIV-1 integrase, preventing the integration of viral DNA into the host genome.
Immunostimulatory Activity: Enhances the activity of immune cells such as macrophages and lymphocytes.
Comparison with Similar Compounds
Chicoric acid is unique compared to other similar compounds due to its dual caffeic acid moieties. Similar compounds include:
Chlorogenic Acid: Another caffeic acid derivative with antioxidant properties.
Caftaric Acid: A phenolic compound found in grapes and wine.
Caffeic Acid: A simpler derivative with antioxidant and anti-inflammatory properties.
Chicoric acid stands out due to its higher potency in inhibiting HIV-1 integrase and its broader range of biological activities .
Properties
CAS No. |
653572-63-5 |
---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2,3-bis(3,4-dihydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C16H14O8/c17-9-3-1-7(5-11(9)19)13(15(21)22)14(16(23)24)8-2-4-10(18)12(20)6-8/h1-6,13-14,17-20H,(H,21,22)(H,23,24) |
InChI Key |
UMAASMUXEBOCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)O)O |
Origin of Product |
United States |
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